2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring. Common reagents used in the synthesis include hydrazine derivatives and aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be employed to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The triazine ring can form stable complexes with metal ions, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Known for its use as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in organic synthesis for various transformations.
Uniqueness
What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Eigenschaften
Molekularformel |
C14H15N5O3 |
---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-3-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C14H15N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,18,20)(H2,16,19,21,22)/b15-8+ |
InChI-Schlüssel |
PFCCNJONOGBHIW-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)CC2=NNC(=O)NC2=O |
Löslichkeit |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.